5-Amino-2-carboxylate vs. 2-Amino-3-carboxylate Regioisomerism
The target compound (ethyl 5-amino-3-ethylthiophene-2-carboxylate, CAS 766480-43-7) bears the amino group at thiophene position 5 and the ethyl ester at position 2. The most closely related commercial comparator, ethyl 2-amino-5-ethylthiophene-3-carboxylate (CAS 4507-13-5, also known as NSC 159633), carries the amino group at position 2 and the ester at position 3. This positional isomerism is not nominal: the 2-amino isomer serves as the direct precursor in Gewald-based condensation with nitriles and carbonyl species to generate the pharmaceutically validated thieno[2,3-d]pyrimidin-4(3H)-one scaffold, which has produced dual TS-DHFR inhibitors with human TS IC₅₀ = 54 nM and human DHFR IC₅₀ = 19 nM [1]. The 5-amino isomer cannot participate in the same cyclocondensation trajectory owing to the altered spatial relationship between the nucleophilic amino group and the ester carbonyl; thus, substituting one regioisomer for the other in a synthetic sequence designed for thienopyrimidine construction will abrogate ring closure and yield no product .
| Evidence Dimension | Regioisomeric substitution pattern — amino and ester group positions on thiophene ring |
|---|---|
| Target Compound Data | 5-NH₂ at position 5; 2-COOEt at position 2 (CAS 766480-43-7) |
| Comparator Or Baseline | 2-NH₂ at position 2; 3-COOEt at position 3 (CAS 4507-13-5, NSC 159633) |
| Quantified Difference | Cannot serve as a replacement in Gewald thienopyrimidine synthesis. Comparator enables thieno[2,3-d]pyrimidine formation; target does not. |
| Conditions | Synthetic compatibility assessment based on Gewald-type cyclocondensation reaction requirements. Comparator validated in published thieno[2,3-d]pyrimidine syntheses (J. Med. Chem. 2009, 52, 4892–4902). |
Why This Matters
For procurement decisions in medicinal chemistry campaigns targeting the thieno[2,3-d]pyrimidine pharmacophore, selecting the incorrect regioisomer results in complete synthetic failure regardless of superficial structural similarity.
- [1] A. Gangjee, et al. 'Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents.' J. Med. Chem. 2009, 52(15), 4892–4902. doi:10.1021/jm900490a. View Source
